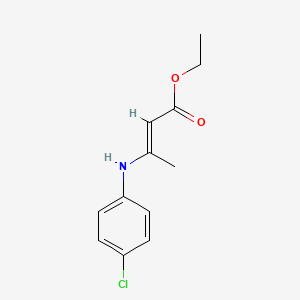![molecular formula C17H8F12N2S B7788901 N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7788901.png)
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid” is a chemical substance that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid” involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that react to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand. The industrial methods involve:
Large-Scale Reactors: The reactions are conducted in large reactors to produce significant quantities of the compound.
Optimization: The reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Applications De Recherche Scientifique
The compound “N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes, including the production of materials, chemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of “N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular functions and processes.
Propriétés
IUPAC Name |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWQJYJWJNJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
![1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)



![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7788869.png)
![4,6-Dichlorobenzo[d]oxazole-2-thiol](/img/structure/B7788870.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7788871.png)
![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanyl-1,2,4-triazin-5-one](/img/structure/B7788874.png)
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B7788875.png)

![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)


